molecular formula C12H20O3 B6608606 ethyl 2,2-dimethyl-7-oxocycloheptane-1-carboxylate CAS No. 1035798-43-6

ethyl 2,2-dimethyl-7-oxocycloheptane-1-carboxylate

Cat. No.: B6608606
CAS No.: 1035798-43-6
M. Wt: 212.28 g/mol
InChI Key: BGCXFVKEAQIAMI-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethyl-7-oxocycloheptane-1-carboxylate is an organic compound with the molecular formula C12H20O3 It is a derivative of cycloheptanone, featuring an ester functional group and a ketone group on the cycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2-dimethyl-7-oxocycloheptane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cycloheptanone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired ester product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process would likely include steps for purification, such as distillation or recrystallization, to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dimethyl-7-oxocycloheptane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,2-dimethyl-7-oxocycloheptane-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 2,2-dimethyl-7-oxocycloheptane-1-carboxylate exerts its effects depends on the specific context of its use. In biochemical studies, it may interact with enzymes or receptors, influencing metabolic pathways. The ester and ketone groups allow it to participate in various chemical reactions, making it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxocyclopentanecarboxylate: Similar structure but with a five-membered ring.

    Methyl 2-oxo-1-cycloheptanecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness

Ethyl 2,2-dimethyl-7-oxocycloheptane-1-carboxylate is unique due to its seven-membered ring and the presence of both ester and ketone functional groups. This combination of features makes it particularly useful in synthetic chemistry and various research applications.

Properties

IUPAC Name

ethyl 2,2-dimethyl-7-oxocycloheptane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c1-4-15-11(14)10-9(13)7-5-6-8-12(10,2)3/h10H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCXFVKEAQIAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)CCCCC1(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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